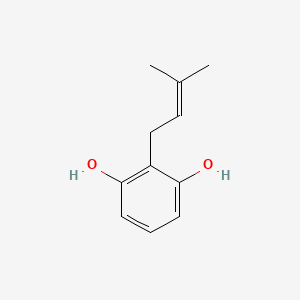
2-(3-Methylbut-2-enyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 3-methylbut-2-en-1-yl group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-quinone.
Reduction: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-dihydrodiol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can modulate enzyme activity and signal transduction pathways, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(3-methylbut-2-en-1-yl)phenol
- 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol
- 2-(3-methylbut-2-en-1-yl)benzene-1,2-diol
Uniqueness
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-6,12-13H,7H2,1-2H3 |
InChI 键 |
HSBIHISMDNUECF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC=C1O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


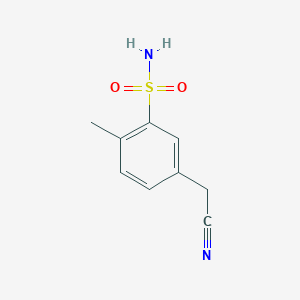
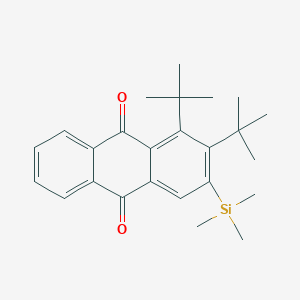
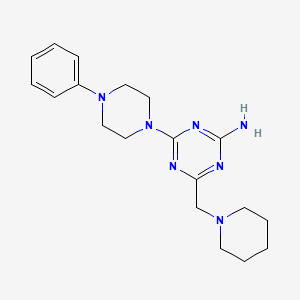
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
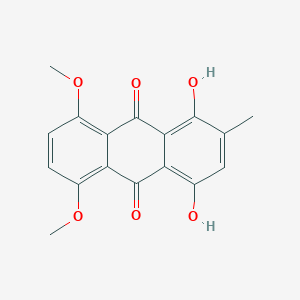
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
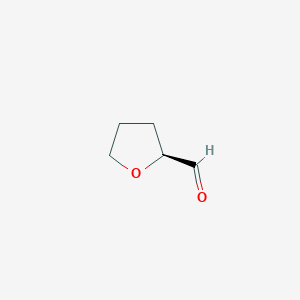
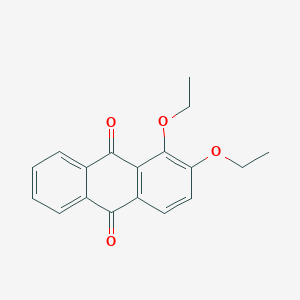


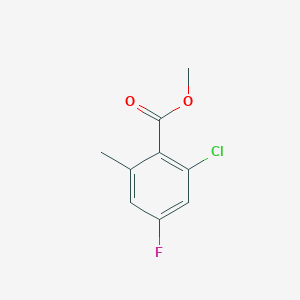
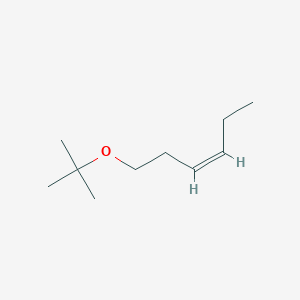
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
